molecular formula C14H9NO3 B12999371 2-Benzofuran-2-yl-isonicotinic acid

2-Benzofuran-2-yl-isonicotinic acid

Cat. No.: B12999371
M. Wt: 239.23 g/mol
InChI Key: BFKSUTIGJWPDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofuran-2-yl-isonicotinic acid is a heterocyclic compound that features a benzofuran ring fused with an isonicotinic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-2-yl-isonicotinic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by further functionalization to introduce the isonicotinic acid moiety . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Benzofuran-2-yl-isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzofuran-2-yl-isonicotinic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)

InChI Key

BFKSUTIGJWPDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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